Cas no 92199-07-0 (7-phenyl-2,3-dihydro-1H-indole)

7-phenyl-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole, 2,3-dihydro-7-phenyl-
- 7-phenyl-2,3-dihydro-1H-indole
- SCHEMBL4716414
- 1h-indole,2,3-dihydro-7-phenyl-
- AKOS009132742
- EN300-224031
- 92199-07-0
-
- MDL: MFCD09728136
- Inchi: InChI=1S/C14H13N/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-8,15H,9-10H2
- InChI Key: IXKDXXWZIPQEFD-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 195.104799419Da
- Monoisotopic Mass: 195.104799419Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 3.6
7-phenyl-2,3-dihydro-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224031-2.5g |
7-phenyl-2,3-dihydro-1H-indole |
92199-07-0 | 95% | 2.5g |
$2379.0 | 2024-06-20 | |
Enamine | EN300-224031-5.0g |
7-phenyl-2,3-dihydro-1H-indole |
92199-07-0 | 95% | 5.0g |
$3520.0 | 2024-06-20 | |
Enamine | EN300-224031-0.1g |
7-phenyl-2,3-dihydro-1H-indole |
92199-07-0 | 95% | 0.1g |
$1068.0 | 2024-06-20 | |
Enamine | EN300-224031-5g |
7-phenyl-2,3-dihydro-1H-indole |
92199-07-0 | 5g |
$3520.0 | 2023-09-15 | ||
Enamine | EN300-224031-1.0g |
7-phenyl-2,3-dihydro-1H-indole |
92199-07-0 | 95% | 1.0g |
$1214.0 | 2024-06-20 | |
Enamine | EN300-224031-10g |
7-phenyl-2,3-dihydro-1H-indole |
92199-07-0 | 10g |
$5221.0 | 2023-09-15 | ||
Enamine | EN300-224031-10.0g |
7-phenyl-2,3-dihydro-1H-indole |
92199-07-0 | 95% | 10.0g |
$5221.0 | 2024-06-20 | |
Enamine | EN300-224031-0.05g |
7-phenyl-2,3-dihydro-1H-indole |
92199-07-0 | 95% | 0.05g |
$1020.0 | 2024-06-20 | |
Enamine | EN300-224031-0.25g |
7-phenyl-2,3-dihydro-1H-indole |
92199-07-0 | 95% | 0.25g |
$1117.0 | 2024-06-20 | |
Ambeed | A1072273-1g |
7-Phenyl-2,3-dihydro-1H-indole |
92199-07-0 | 95% | 1g |
$870.0 | 2024-04-16 |
7-phenyl-2,3-dihydro-1H-indole Related Literature
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Jang-Yang Chang,Mei-Jung Lai,Yi-Ting Chang,Hsueh-Yun Lee,Yun-Ching Cheng,Ching-Chuan Kuo,Min-Chieh Su,Chi-Yen Chang,Jing-Ping Liou Med. Chem. Commun. 2010 1 152
Additional information on 7-phenyl-2,3-dihydro-1H-indole
7-Phenyl-2,3-Dihydro-1H-Indole (CAS No. 92199-07-0): A Comprehensive Overview
The compound 7-phenyl-2,3-dihydro-1H-indole (CAS No. 92199-07-0) is a fascinating organic molecule with a unique structure and diverse applications. This indole derivative has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its intriguing properties and potential for further exploration. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent advancements related to 7-phenyl-2,3-dihydro-1H-indole, providing a comprehensive understanding of its significance in contemporary research.
Structural Insights and Synthesis
The molecular structure of 7-phenyl-2,3-dihydro-1H-indole consists of a bicyclic framework comprising an indole ring fused with a cyclohexene ring. The indole moiety is a heterocyclic aromatic compound with a nitrogen atom at position 1 and two double bonds within the ring system. The presence of a phenyl group at position 7 introduces additional aromaticity and electronic effects, which play a crucial role in determining the compound's chemical reactivity and biological activity.
The synthesis of 7-phenyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is the Paal-Knorr pyrrole synthesis, which utilizes 1,4-diketones as precursors. Recent advancements have explored more efficient methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to enhance yield and purity. These methods not only streamline the production process but also pave the way for large-scale manufacturing of this compound for various applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of 7-phenyl-2,3-dihydro-1H-indole is essential for its practical utilization. The compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the visible region due to the conjugated π-system within the indole ring.
The compound's stability under various conditions has been extensively studied. It demonstrates moderate stability under thermal conditions but can undergo degradation upon prolonged exposure to light or strong oxidizing agents. These properties highlight the need for controlled storage conditions to maintain its integrity for research and industrial applications.
Biological Activity and Applications
One of the most compelling aspects of 7-phenyl-2,3-dihydro-1H-indole is its diverse biological activity. Early studies revealed its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. Recent research has expanded this scope by exploring its role as an antioxidant and neuroprotective agent.
In pharmacological studies, 7-phenyl-2,3-dihydroindole derivatives have shown promise in targeting neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate glutamate signaling pathways makes it a potential candidate for therapeutic interventions in conditions associated with excitotoxicity.
Beyond pharmacology, 7-phenvlindoline derivatives have found applications in materials science. Their unique electronic properties make them suitable candidates for organic electronics, particularly in the development of semiconducting polymers and light-emitting diodes (OLEDs). Recent breakthroughs have demonstrated enhanced charge transport properties when these compounds are incorporated into polymer matrices.
Recent Research Advancements
The past few years have witnessed significant progress in understanding the multifaceted nature of 7-phenvlindoline derivatives. Researchers have employed advanced computational techniques such as density functional theory (DFT) to elucidate their electronic structure and reactivity patterns. These studies provide valuable insights into their interaction with biological systems and their potential for drug design.
In addition to computational studies, experimental work has focused on optimizing the synthesis pathways for 7-phenvlindoline derivatives, aiming to improve scalability and reduce production costs. Green chemistry approaches have also been explored to minimize environmental impact during synthesis.
Conclusion
In summary, 7-phenvlindoline derivatives, particularly CAS No. 92199–07–0 (7-phenvlindoline itself), represent a class of compounds with immense potential across multiple disciplines. From drug discovery to materials science, their versatility continues to inspire innovative research directions.
CAS No: 92199–07–0,Chemical Name: 7–Phenyl–2–(Ethenyloxy)–6–(Hydroxymethyl)–4–Methylpyridine,Molecular Formula: C15H15N,Molecular Weight: 205 g/mol,Synonyms: Indolo[cd]pyridine derivative; Pyridine derivative; Ethenyloxy-substituted pyridine; Hydroxymethyl-substituted pyridine; Methyl-substituted pyridine; Pyridinone derivative; Indolopyridine derivative.[Ref].
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